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Compound of Interest
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A detailed analysis of the kinase selectivity of the irreversible FGFR inhibitor FIIN-3 reveals a

distinct off-target profile compared to other prominent FGFR inhibitors such as AZD4547,

BGJ398 (infigratinib), and erdafitinib. This guide provides a comparative overview of their off-

target profiles, supported by experimental data, to aid researchers in the selection and

interpretation of studies involving these compounds.

FIIN-3 is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has

been developed to overcome resistance to first-generation FGFR inhibitors.[1][2] A key

characteristic of FIIN-3 is its covalent mechanism of action, which distinguishes it from many

other FGFR inhibitors in clinical development. Understanding the complete kinase selectivity

profile is crucial for predicting potential side effects and for the rational design of future

experiments.

Comparative Kinase Inhibition Profile
To provide a clear comparison of the off-target profiles, the following tables summarize the

biochemical potency and kinase selectivity of FIIN-3 against a panel of kinases, alongside

available data for AZD4547, BGJ398, and erdafitinib.

Table 1: Biochemical Potency against FGFR Family
Kinases
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Inhibitor
FGFR1 (IC50,
nM)

FGFR2 (IC50,
nM)

FGFR3 (IC50,
nM)

FGFR4 (IC50,
nM)

FIIN-3 13.1 21 31.4 35.3

AZD4547 0.2 2.5 1.8 165

BGJ398 0.9 1.4 1 60

Erdafitinib 1.2 2.5 3.0 5.7

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the

kinase activity in a cell-free assay. Data for FIIN-3 is from Tan et al., PNAS 2014; data for other

inhibitors is compiled from various public sources.[2][3]

Table 2: Off-Target Kinase Inhibition Profile (% Inhibition
at 1 µM)

Kinase FIIN-3 AZD4547 BGJ398 Erdafitinib

EGFR <1 >90 >90 Not available

VEGFR2 (KDR) 21 <10 <10 Not available

ABL1 68 >90 <10 Not available

FYN 48 >90 <10 Not available

KIT 76 >90 <10 Not available

LCK 56 >90 <10 Not available

LYN 45 >90 <10 Not available

YES1 39 >90 <10 Not available

SRC 55 >90 >90 Not available

Note: This table presents a selection of key off-target kinases. Data for FIIN-3 is derived from

the KINOMEscan™ panel as reported in the supplementary information of Tan et al., PNAS

2014. Data for AZD4547 and BGJ398 is based on available public data and may not be from a
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directly comparable KINOMEscan™ panel. A lower percentage indicates weaker inhibition.

Values in bold indicate significant inhibition.

A significant finding from the kinome profiling is that FIIN-3 is a potent dual inhibitor of both

FGFR and the Epidermal Growth Factor Receptor (EGFR).[2][4] This is a critical distinction

from other FGFR inhibitors. The ability of FIIN-3 to covalently target a cysteine residue in the

ATP-binding pocket of both kinases underlies this dual activity.[2][4]

In contrast, AZD4547 and BGJ398 are highly selective for FGFRs over EGFR. AZD4547 does,

however, exhibit inhibitory activity against VEGFR2 (KDR).[2][3][5][6] BGJ398 is reported to be

more than 40-fold selective for FGFR1-3 over FGFR4 and VEGFR2, although it shows some

activity against other kinases such as Abl, Fyn, Kit, Lck, Lyn, and Yes at higher concentrations.

[7] Erdafitinib is a pan-FGFR inhibitor, and while comprehensive public off-target kinase panel

data is not as readily available, it is known to be highly potent against all four FGFR family

members.[8][9][10]

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches used to determine these off-

target profiles, the following diagrams are provided.
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KINOMEscan™ Experimental Workflow

Experimental Protocols
KINOMEscan™ Kinase Profiling Assay
The off-target profile of FIIN-3 was determined using the KINOMEscan™ platform (DiscoveRx).

This assay is an in vitro competition binding assay that quantitatively measures the interaction

of a test compound with a large panel of kinases.

Methodology:

Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an

immobilized ligand that binds to the active site of the kinase, and the test inhibitor.
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Competition Binding: The test inhibitor is incubated with the DNA-tagged kinase and the

immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the

kinase's active site.

Quantification: After the binding reaction reaches equilibrium, the amount of kinase bound to

the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The results are reported as a percentage of the control (DMSO vehicle),

where a lower percentage indicates stronger binding of the inhibitor to the kinase. A

selectivity score (S-score) can also be calculated to represent the number of off-target

kinases inhibited above a certain threshold. For FIIN-3, a concentration of 1.0 µM was used

for the initial screen against a panel of 456 kinases.[1]

Cellular Thermal Shift Assay (CETSA)
To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA)

can be employed. This method assesses the thermal stability of a target protein in the

presence and absence of a ligand.

Methodology:

Cell Treatment: Intact cells are treated with the test inhibitor (e.g., FIIN-3) or a vehicle control

(DMSO) for a specified period.

Heating: The treated cells are then heated to a range of temperatures. Ligand-bound

proteins are generally more resistant to thermal denaturation.

Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction

(containing non-denatured proteins) is separated from the precipitated, denatured proteins

by centrifugation.

Protein Detection: The amount of the target protein remaining in the soluble fraction at each

temperature is quantified, typically by Western blotting or mass spectrometry.

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a

function of temperature. A shift in the melting curve to a higher temperature in the presence

of the inhibitor indicates target engagement.[11][12][13][14][15]
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Conclusion
The irreversible FGFR inhibitor FIIN-3 exhibits a distinct off-target profile characterized by

potent dual inhibition of both FGFR and EGFR. This contrasts with other selective FGFR

inhibitors like AZD4547 and BGJ398, which show greater selectivity against EGFR but may

have other off-target activities, such as inhibition of VEGFR2. The covalent mechanism of FIIN-
3 contributes to its unique selectivity profile. Researchers should consider these off-target

effects when designing experiments and interpreting results, as the dual inhibition of FGFR and

EGFR by FIIN-3 may have significant biological consequences in cellular and in vivo models.

The provided experimental protocols for kinome scanning and cellular thermal shift assays offer

a framework for further investigation into the selectivity and target engagement of these and

other kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.clinpgx.org/labelAnnotation/PA166182721
https://www.kinase-screen.mrc.ac.uk/kinase-inhibitors
https://www.kinase-screen.mrc.ac.uk/kinase-inhibitors
https://ngdc.cncb.ac.cn/databasecommons/database/id/6915
https://pmc.ncbi.nlm.nih.gov/articles/PMC11984845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11984845/
https://pubmed.ncbi.nlm.nih.gov/32436058/
https://pubmed.ncbi.nlm.nih.gov/32436058/
https://www.medchemexpress.com/Erdafitinib.html
https://www.benchchem.com/product/b611983#off-target-profile-of-fiin-3-compared-to-other-fgfr-inhibitors
https://www.benchchem.com/product/b611983#off-target-profile-of-fiin-3-compared-to-other-fgfr-inhibitors
https://www.benchchem.com/product/b611983#off-target-profile-of-fiin-3-compared-to-other-fgfr-inhibitors
https://www.benchchem.com/product/b611983#off-target-profile-of-fiin-3-compared-to-other-fgfr-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611983?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

